1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane
Overview
Description
1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, such as high thermal stability, chemical inertness, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane typically involves multiple steps, including the introduction of fluorine atoms and the formation of the trifluoromethoxy and trifluorovinyl groups. Common synthetic routes may include:
Fluorination Reactions: Using reagents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) to introduce fluorine atoms.
Ether Formation: Reacting alcohols with fluorinated alkyl halides under basic conditions to form the trifluoromethoxy group.
Vinylation: Introducing the trifluorovinyl group through reactions with vinyl ethers or vinyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve scalable processes such as:
Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing distillation, crystallization, or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form oxidized derivatives.
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Halogen exchange reactions with reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, H2O2
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Solvents: Acetone, dichloromethane (DCM), tetrahydrofuran (THF)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield fluorinated carboxylic acids, while reduction could produce fluorinated alcohols.
Scientific Research Applications
1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging due to its unique fluorine content.
Medicine: Explored for its potential in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and specialty coatings.
Mechanism of Action
The mechanism by which 1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane exerts its effects depends on its application:
Chemical Reactions: Acts as a reactive intermediate, participating in various organic transformations.
Biological Systems: The fluorine atoms can enhance the compound’s binding affinity to biological targets, potentially altering enzyme activity or receptor interactions.
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,2-Tetrafluoro-1-(trifluoromethoxy)ethane
- 1,1,2,2,3,3-Hexafluoropropane
- 1,1,2,2,3,3-Hexafluoro-3-(trifluoromethoxy)propane
Uniqueness
1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane is unique due to its combination of trifluoromethoxy and trifluorovinyl groups, which confer distinct chemical properties such as increased reactivity and stability compared to other fluorinated compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1,1,2,2,3,3-hexafluoro-1-(1,2,2-trifluoroethenoxy)-3-(trifluoromethoxy)propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12O2/c7-1(8)2(9)19-4(12,13)3(10,11)5(14,15)20-6(16,17)18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWNWGPNBZIACR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60896481 | |
Record name | Hexafluoro-1-trifluoromethoxy-3-trifluorovinyloxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60896481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40573-09-9 | |
Record name | 1,1,2,2,3,3-Hexafluoro-1-[(1,2,2-trifluoroethenyl)oxy]-3-(trifluoromethoxy)propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40573-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexafluoro-1-trifluoromethoxy-3-trifluorovinyloxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60896481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.